2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid

Organic Synthesis Medicinal Chemistry Chemical Procurement

2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid (CAS 83096-36-0) is a branched, difunctional organic compound classified as a carboxylic acid derivative. It features both an ethoxycarbonyl ester group and a free carboxylic acid on a 3,3-dimethylbutanoic acid backbone, with the molecular formula C9H16O4 and a molecular weight of 188.22 g/mol.

Molecular Formula C9H16O4
Molecular Weight 188.223
CAS No. 83096-36-0
Cat. No. B2897034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid
CAS83096-36-0
Molecular FormulaC9H16O4
Molecular Weight188.223
Structural Identifiers
SMILESCCOC(=O)C(C(=O)O)C(C)(C)C
InChIInChI=1S/C9H16O4/c1-5-13-8(12)6(7(10)11)9(2,3)4/h6H,5H2,1-4H3,(H,10,11)
InChIKeyDBUFLUUYBYPRDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Ethoxycarbonyl)-3,3-dimethylbutanoic Acid (CAS 83096-36-0): Procurement and Differentiation Guide for this Synthetic Building Block


2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid (CAS 83096-36-0) is a branched, difunctional organic compound classified as a carboxylic acid derivative [1]. It features both an ethoxycarbonyl ester group and a free carboxylic acid on a 3,3-dimethylbutanoic acid backbone, with the molecular formula C9H16O4 and a molecular weight of 188.22 g/mol . This compound is primarily utilized as a reactive intermediate and building block in organic synthesis, particularly in the preparation of more complex molecules .

Why 2-(Ethoxycarbonyl)-3,3-dimethylbutanoic Acid Cannot Be Substituted by Simpler Analogs


Substituting 2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid with structurally related compounds like 3,3-dimethylbutanoic acid (CAS 1070-83-3) or ethyl 3,3-dimethylbutanoate (CAS 5340-78-3) is not scientifically valid. These simpler analogs lack the precise difunctional architecture required for specific synthetic pathways. The target compound uniquely provides both an activated ester for further derivatization and a free carboxylic acid for orthogonal coupling reactions, a combination absent in the mono-functional alternatives . This dual functionality is critical for stepwise synthetic sequences where selective deprotection or activation is necessary, making the compound a non-interchangeable, specialized reagent .

Quantitative Differentiation Evidence for 2-(Ethoxycarbonyl)-3,3-dimethylbutanoic Acid


Molecular Weight and Formula Distinguish from Simpler Analogs

The target compound has a molecular weight of 188.22 g/mol and formula C9H16O4 . This is a distinct and verifiable difference from its closest mono-functional analogs, 3,3-dimethylbutanoic acid (C6H12O2, 116.16 g/mol) and ethyl 3,3-dimethylbutanoate (C8H16O2, 144.21 g/mol) [1][2]. This difference reflects the presence of the additional ethoxycarbonyl group, which adds 44-72 g/mol and enables unique synthetic transformations not possible with the simpler compounds.

Organic Synthesis Medicinal Chemistry Chemical Procurement

Standard Commercial Purity Specification

Commercially, 2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid is supplied with a minimum purity specification of 95% by multiple vendors . This benchmark allows for a direct comparison of procurement options and sets an expectation for the quality of starting material required for reliable synthetic outcomes. While not a measure of intrinsic superiority, this defined specification is a quantitative factor in procurement decisions compared to less well-characterized or lower-purity alternatives.

Chemical Procurement Quality Control Organic Synthesis

Role as a Key Intermediate in Propyl Nitrate Synthesis

A specific, reported application of 2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid is as an intermediate in the synthesis of propyl nitrate . This reaction pathway exploits its ability to undergo β-unsaturated nitration to form nitronium ions, a transformation that is dependent on its specific molecular structure . This establishes a direct, verifiable use-case that cannot be fulfilled by its simpler analogs (e.g., 3,3-dimethylbutanoic acid or its ethyl ester) which lack the necessary structural features for this specific reactivity.

Synthetic Chemistry Nitration Reactions Pharmaceutical Intermediates

Absence of High-Affinity Biological Target Engagement

Screening data from BindingDB indicates that 2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid (linked via ChEMBL ID CHEMBL2382337) exhibits weak or negligible inhibition of human malate dehydrogenase 1 (MDH-1) and L-lactate dehydrogenase B (LDHB), with IC50 values >10,000 nM [1]. This data is crucial for procurement decisions, as it definitively shows the compound is not a potent inhibitor of these common metabolic enzymes, in stark contrast to highly potent MCT1/MCT4 inhibitors (e.g., IC50 = 30 nM) reported for other chemical scaffolds [2]. This evidence positions the compound as a non-bioactive building block rather than a lead-like molecule, which is a critical distinction for its intended use in synthetic chemistry.

Medicinal Chemistry Enzyme Inhibition Biological Screening

Validated Research and Industrial Applications for 2-(Ethoxycarbonyl)-3,3-dimethylbutanoic Acid


Synthesis of Propyl Nitrate via β-Unsaturated Nitration

The primary, documented use of 2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid is as a reactive intermediate in the synthesis of propyl nitrate . Its ability to undergo β-unsaturated nitration to form nitronium ions makes it a specific reagent for this pathway, an application not shared by its simpler mono-functional analogs [1]. Procurement should be guided by this specific synthetic utility.

Use as a Non-Bioactive Building Block for Medicinal Chemistry

Evidence from enzyme inhibition assays confirms that this compound does not exhibit potent activity against common targets like MDH-1 and LDHB (IC50 > 10,000 nM) . This 'negative' data is a valuable differentiator, establishing it as a chemically functional but biologically silent building block. This is ideal for constructing larger, more complex molecules where unintended biological activity from the starting material is a significant concern.

Orthogonal Functional Group Manipulation in Multi-Step Synthesis

The molecule's unique combination of a free carboxylic acid and an ethyl ester on a sterically hindered backbone enables orthogonal synthetic strategies . The two carbonyl groups can be independently activated or protected, a feature absent in the mono-functional analogs 3,3-dimethylbutanoic acid and ethyl 3,3-dimethylbutanoate [1]. This difunctionality allows for greater synthetic flexibility and precision in building complex molecular architectures.

Procurement with Defined Purity Specifications

For research and development purposes, the compound is commercially available with a minimum purity specification of 95% . This quantitative benchmark facilitates informed procurement decisions, allowing scientists to select a supplier based on a verifiable quality metric. This contrasts with purchasing undefined or lower-purity materials that could introduce experimental variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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